(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Overview
Description
“(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the CAS number 480-41-1 . It has a molecular weight of 272.26 . The compound is also known as Naringenin fructoside and belongs to the class of organic compounds known as flavanones .
Molecular Structure Analysis
The IUPAC name of the compound is “(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” and its InChI code is "1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1" . The InChI key is "FTVWIRXFELQLPI-CYBMUJFWSA-N" .
Scientific Research Applications
Spectral Analysis and DFT Investigation : A study conducted a spectroscopic analysis and quantum mechanical studies on phramaceutically active flavonoid compounds, including (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. The research focused on their interaction with graphene, forming molecular self-assemblies that enhance physicochemical properties. Biological activity was predicted using molecular docking studies (Al-Otaibi et al., 2020).
Isoflavone from Belamcanda chinensis : Another compound, closely related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, isolated from Belamcanda chinensis, was found to have antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).
New Chromone Derivatives from Colletotrichum gloeosporioides : Research identified new chromone derivatives, similar in structure to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, with cytotoxic activity against certain cell lines (Luo et al., 2020).
Cytotoxic Flavonol Glycosides from Triplaris cumingiana : Compounds structurally related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one were isolated from Triplaris cumingiana and evaluated for cytotoxic activities against human cancer cell lines (Hussein et al., 2005).
Flavonoid Content of Libyan Onosma Cyrenaicum : A study focused on the identification of flavonoids in the Libyan Onosma Cyrenaicum, leading to the isolation of compounds including a variant of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. These compounds were characterized and evaluated for antioxidant activity and potential as drugs (Elkwafi et al., 2021).
Synthesis and Evaluation as Anti-inflammatory Agents : A study synthesized flavone and flavanone scaffolds, similar to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, and evaluated them for anti-inflammatory activities. The compounds showed significant activity compared to standard COX-2 inhibitors (Kiruthiga et al., 2020).
Synthesis, Crystal Structure, and Physico-Chemical Properties : Research focused on the synthesis and properties of a compound closely related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, exploring its potential in various applications (Elenkova et al., 2014).
Hesperetin Schiff Bases Antioxidant Activity : A study synthesized hesperetin Schiff bases, structurally related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, and evaluated their antioxidant activity. The compounds showed significant activity in DPPH assays (Sykuła et al., 2019).
properties
IUPAC Name |
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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